molecular formula C6H16ClNO3 B13129118 1,1'-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride

1,1'-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride

Cat. No.: B13129118
M. Wt: 185.65 g/mol
InChI Key: BELNSFBVCARHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is a chemical compound with the molecular formula C6H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two propan-2-ol groups linked by a hydroxyazanediyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride typically involves the reaction of diisopropanolamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diisopropanolamine+HCl1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride\text{Diisopropanolamine} + \text{HCl} \rightarrow \text{1,1'-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride} Diisopropanolamine+HCl→1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride involves its interaction with specific molecular targets. The hydroxyazanediyl moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Diisopropanolamine: A related compound with similar chemical properties but lacking the hydrochloride moiety.

    1,1’-(Hydroxyethylazanediyl)bis(propan-2-ol): Another similar compound with an additional hydroxyethyl group.

Uniqueness

1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the hydrochloride moiety enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C6H16ClNO3

Molecular Weight

185.65 g/mol

IUPAC Name

1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C6H15NO3.ClH/c1-5(8)3-7(10)4-6(2)9;/h5-6,8-10H,3-4H2,1-2H3;1H

InChI Key

BELNSFBVCARHDC-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)O)O.Cl

Origin of Product

United States

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